molecular formula C24H15N2NaO5S B1662952 Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate CAS No. 1052089-16-3

Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate

Cat. No. B1662952
M. Wt: 466.4 g/mol
InChI Key: BLOBABILSRPNHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate, or SNA, is an organic compound that has been used in a variety of scientific research applications. SNA is a sulfonated derivative of anthracene, and is an important tool for biochemistry, pharmacology, and other scientific disciplines. This compound has a variety of interesting properties, including its ability to form complexes with metal ions, its fluorescence properties, and its ability to be used as a fluorescent marker.

Scientific Research Applications

SNA has been used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies involve the use of SNA in living organisms, while in vitro studies involve the use of SNA in cell cultures or other laboratory settings.

In Vivo

In vivo studies of SNA have been conducted in a variety of organisms, including mice and rats. These studies have focused on the effects of SNA on various biological processes, such as the regulation of gene expression, cell growth and differentiation, and the metabolism of drugs. In addition, SNA has been used in studies of immune system function and cancer.

In Vitro

In vitro studies of SNA have been conducted in cell cultures and other laboratory settings. These studies have focused on the effects of SNA on cellular processes, such as cell proliferation, apoptosis, and gene expression. In addition, SNA has been used to study the effects of drugs on cells and to study the effects of toxins on cells.

Mechanism Of Action

The mechanism of action of SNA is not fully understood. However, it is believed that SNA binds to metal ions, such as calcium and magnesium, and forms complexes that can interact with proteins and other molecules. In addition, SNA has been shown to interact with DNA and RNA, and it is thought that this interaction may be involved in the regulation of gene expression.

Biological Activity

SNA has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, SNA has been shown to inhibit the growth of bacteria, fungi, and parasites.

Biochemical And Physiological Effects

SNA has been shown to have a variety of biochemical and physiological effects. For example, SNA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to alter the expression of genes involved in cell growth and differentiation. In addition, SNA has been shown to affect the activity of neurotransmitters, hormones, and other signaling molecules.

Advantages And Limitations For Lab Experiments

The use of SNA in lab experiments has a number of advantages and limitations. One advantage is that SNA is relatively inexpensive and easy to obtain. In addition, SNA is relatively stable and can be used in a variety of laboratory settings. However, SNA is not water-soluble and is not easily absorbed by cells, which can limit its use in certain experiments.

Future Directions

The use of SNA in scientific research is still in its early stages, and there are many potential future directions for research. One potential direction is the use of SNA as a fluorescent marker to study the structure and function of proteins and other molecules. In addition, SNA could be used to study the regulation of gene expression, cell growth and differentiation, and the metabolism of drugs. Furthermore, SNA could be used to study the effects of toxins on cells and to develop new drugs and treatments. Finally, SNA could be used to study the effects of drugs on the immune system and to develop new treatments for cancer.

properties

IUPAC Name

sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOBABILSRPNHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Reactant of Route 6
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.